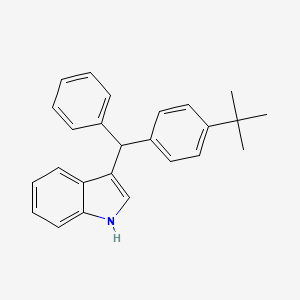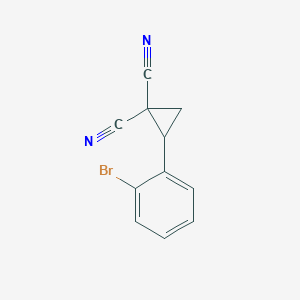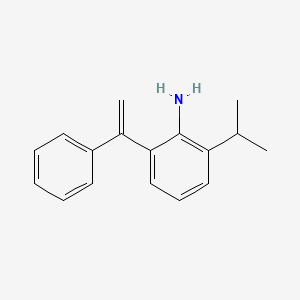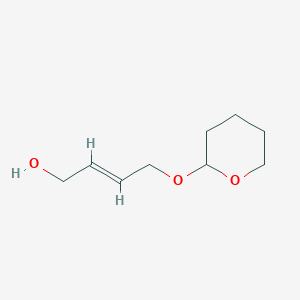
(S)-2-(tert-butyl)-3-methylimidazolidin-4-one (R)-2-hydroxy-2-phenylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-(tert-butyl)-3-methylimidazolidin-4-one ®-2-hydroxy-2-phenylacetate is a complex organic compound that features a unique combination of functional groups. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of the tert-butyl group and the imidazolidinone ring structure contributes to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-(tert-butyl)-3-methylimidazolidin-4-one ®-2-hydroxy-2-phenylacetate can be achieved through several methods. One common approach involves the Steglich esterification, which is a mild reaction that allows the conversion of sterically demanding and acid-labile substrates . This method uses dicyclohexylcarbodiimide (DCC) and a carboxylic acid to form an O-acylisourea intermediate, which then reacts with an alcohol to form the ester .
Industrial Production Methods: In industrial settings, the production of tert-butyl esters can be facilitated by flow microreactor systems. This method is more efficient, versatile, and sustainable compared to traditional batch processes . The use of flow microreactors allows for better control over reaction conditions and can lead to higher yields and purity of the desired product.
Chemical Reactions Analysis
Types of Reactions: (S)-2-(tert-butyl)-3-methylimidazolidin-4-one ®-2-hydroxy-2-phenylacetate undergoes various chemical reactions, including oxidation, reduction, and substitution. The Steglich esterification is one example of a substitution reaction that this compound can undergo .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include DCC, DMAP (4-dimethylaminopyridine), and various alcohols. The reaction conditions typically involve mild temperatures and the use of solvents such as dichloromethane .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the Steglich esterification produces esters as the primary products .
Scientific Research Applications
(S)-2-(tert-butyl)-3-methylimidazolidin-4-one ®-2-hydroxy-2-phenylacetate has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it can be used to study enzyme interactions and protein folding due to its unique structure.
Mechanism of Action
The mechanism of action of (S)-2-(tert-butyl)-3-methylimidazolidin-4-one ®-2-hydroxy-2-phenylacetate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to form stable complexes with various enzymes and proteins, influencing their activity and function. The tert-butyl group and imidazolidinone ring play crucial roles in these interactions .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to (S)-2-(tert-butyl)-3-methylimidazolidin-4-one ®-2-hydroxy-2-phenylacetate include other tert-butyl esters and imidazolidinone derivatives. Examples include tert-butyl acetate and 3-methylimidazolidin-4-one .
Uniqueness: What sets (S)-2-(tert-butyl)-3-methylimidazolidin-4-one ®-2-hydroxy-2-phenylacetate apart from similar compounds is its combination of functional groups, which imparts unique chemical properties and reactivity. The presence of both the tert-butyl group and the imidazolidinone ring allows for a wide range of applications and interactions in various fields .
Properties
Molecular Formula |
C16H24N2O4 |
|---|---|
Molecular Weight |
308.37 g/mol |
IUPAC Name |
(2S)-2-tert-butyl-3-methylimidazolidin-4-one;(2R)-2-hydroxy-2-phenylacetic acid |
InChI |
InChI=1S/C8H16N2O.C8H8O3/c1-8(2,3)7-9-5-6(11)10(7)4;9-7(8(10)11)6-4-2-1-3-5-6/h7,9H,5H2,1-4H3;1-5,7,9H,(H,10,11)/t2*7-/m01/s1 |
InChI Key |
XZXKXJSHUSGLJH-DZLJOOKRSA-N |
Isomeric SMILES |
CC(C)(C)[C@H]1NCC(=O)N1C.C1=CC=C(C=C1)[C@H](C(=O)O)O |
Canonical SMILES |
CC(C)(C)C1NCC(=O)N1C.C1=CC=C(C=C1)C(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![11,22-Dibromo-18-[2,6-di(propan-2-yl)phenyl]-7-oxa-18-azaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2,4,9,11,13(23),14,16(24),20,25-decaene-6,8,17,19-tetrone](/img/structure/B14119683.png)


![N-[(3R,4S)-1-benzyl-4-methylpiperidin-3-yl]-N-methyl-7-(4-methylphenyl)sulfonylpyrrolo[2,3-d]pyrimidin-4-amine;N-[(3S,4R)-1-benzyl-4-methylpiperidin-3-yl]-N-methyl-7-(4-methylphenyl)sulfonylpyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14119712.png)

![N-tert-butyl-2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B14119725.png)


![{5-[(3-chlorophenyl)amino]-1H-1,2,3-triazol-4-yl}[4-(4-methylphenyl)piperazin-1-yl]methanone](/img/structure/B14119742.png)
![N'-[(Z)-(4-methylphenyl)methylidene]benzenesulfonohydrazide](/img/structure/B14119749.png)
